molecular formula C14H15FN2O2S B2659174 4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine CAS No. 1621375-37-8

4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B2659174
CAS No.: 1621375-37-8
M. Wt: 294.34
InChI Key: BXSSVHAUFVXKOC-UHFFFAOYSA-N
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Description

4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a thiazole ring substituted with a fluoro-methoxyphenyl group and a morpholine ring. Thiazoles are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine typically involves the Suzuki-Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or alkane.

Scientific Research Applications

4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-18-13-8-10(15)2-3-11(13)12-9-20-14(16-12)17-4-6-19-7-5-17/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSSVHAUFVXKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CSC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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